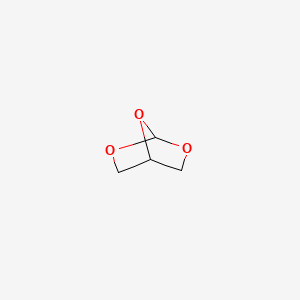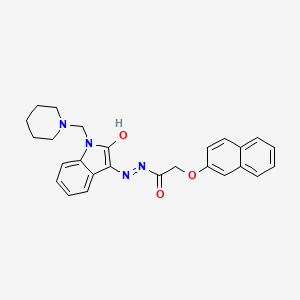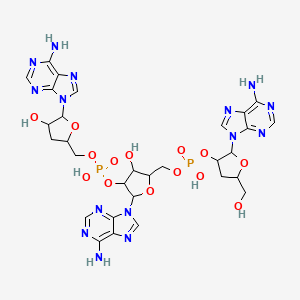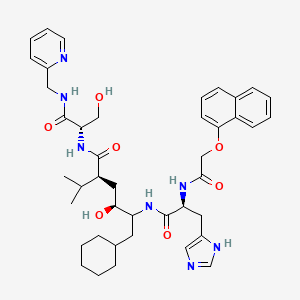
3,5-Dichloro-2-pyridyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-pyridyl methanesulfonate is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-pyridyl methanesulfonate typically involves the reaction of 3,5-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-pyridyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions at varying temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding pyridyl derivative.
Applications De Recherche Scientifique
3,5-Dichloro-2-pyridyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-pyridyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group but shares the dichloropyridine core.
2-Pyridyl methanesulfonate: Similar structure but without the chlorine substituents.
3,5-Dibromo-2-pyridyl methanesulfonate: Bromine atoms instead of chlorine, affecting reactivity and applications.
Uniqueness
3,5-Dichloro-2-pyridyl methanesulfonate is unique due to the combination of its dichloropyridine core and methanesulfonate group, which imparts specific reactivity and versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
25171-77-1 |
|---|---|
Formule moléculaire |
C6H5Cl2NO3S |
Poids moléculaire |
242.08 g/mol |
Nom IUPAC |
(3,5-dichloropyridin-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
Clé InChI |
ONPPFTPDRUQHKC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



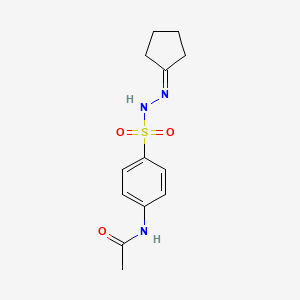
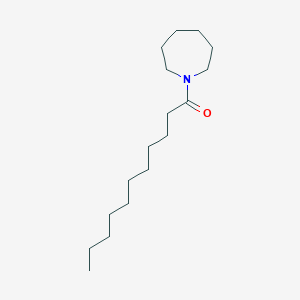
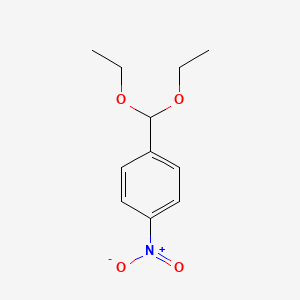
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
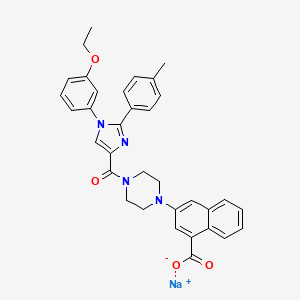
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
